molecular formula C25H20N4O3 B2894957 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207027-57-3

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2894957
Numéro CAS: 1207027-57-3
Poids moléculaire: 424.46
Clé InChI: KMQVBWFHTSGHNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays an essential role in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized various compounds containing the 1,2,4-oxadiazole moiety, which is structurally related to 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, demonstrating significant antitumor activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and characterized for their antitumor activity against a panel of 11 cell lines, revealing compound 7 as the most potent with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antimicrobial and Antifungal Applications

Compounds with the quinazoline and 1,2,4-oxadiazole scaffolds have been synthesized and screened for their antibacterial and antifungal properties. A study on 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones revealed that these compounds exhibited enhanced biological activity, demonstrating better antibacterial than antifungal activities (Gupta et al., 2008).

Herbicidal Activity

Exploration into triketone-containing quinazoline-2,4-dione derivatives has opened new avenues in the discovery of herbicides. These compounds have shown promising herbicidal activity against broadleaf and monocotyledonous weeds, indicating their potential for weed control in agricultural settings (Wang et al., 2014).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole, which is synthesized via a one-pot reaction. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "hydrazine hydrate", "3-phenylpropylamine", "sodium ethoxide", "acetic anhydride", "sodium nitrite", "sodium azide", "sodium hydride", "3-bromopropylbenzene", "sodium methoxide", "2-chloro-4,6-dimethoxy-1,3,5-triazine" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from benzene via nitration and subsequent oxidation", "Step 2: Synthesis of ethyl 2-nitrobenzoate from 2-nitrobenzaldehyde and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 3: Synthesis of 2-amino-3-phenylpropionic acid from phenylacetic acid and hydrazine hydrate via a Wolff-Kishner reduction reaction", "Step 4: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-nitrobenzoate and 2-amino-3-phenylpropionic acid via a multi-step reaction sequence involving reduction, cyclization, and acid-catalyzed dehydration reactions", "Step 5: Synthesis of 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole from 3-phenylpropylamine, sodium ethoxide, acetic anhydride, and sodium nitrite via a one-pot reaction involving diazotization, nucleophilic substitution, and cyclization reactions", "Step 6: Synthesis of the final product '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' from 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione and 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole via a coupling reaction using sodium azide, sodium hydride, and 2-chloro-4,6-dimethoxy-1,3,5-triazine as the coupling agent" ] }

Numéro CAS

1207027-57-3

Nom du produit

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C25H20N4O3

Poids moléculaire

424.46

Nom IUPAC

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31)

Clé InChI

KMQVBWFHTSGHNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.